Anipamil hydrochloride, (+)-
Description
Historical Context of Phenylalkylamine Calcium Channel Blocker Research
The journey into understanding phenylalkylamine calcium channel blockers began in the mid-1960s with the screening of various compounds for their potential as coronary dilators. nih.gov This research led to the discovery of Verapamil (B1683045) (initially known as Iproveratril) by Knoll AG, which became the archetypal phenylalkylamine calcium channel blocker. nih.govnih.govfrontiersin.org
In 1969, the term "calcium antagonist" was introduced to describe the action of drugs like Verapamil, which were observed to mimic the effects of calcium withdrawal in the heart. nih.gov These compounds were found to specifically inhibit the slow transmembrane influx of calcium ions without significantly affecting the fast sodium current responsible for the initial phase of the myocardial action potential. nih.gov This selective action on calcium channels laid the groundwork for the development and investigation of a new class of cardiovascular drugs.
The major classes of calcium channel blockers that emerged from this era of research include the phenylalkylamines, dihydropyridines, and benzothiazepines. researchgate.netwikipedia.org Each class exhibits a degree of tissue selectivity, with phenylalkylamines being relatively more selective for the myocardium, where they reduce oxygen demand and can reverse coronary vasospasm. wikipedia.org
Academic Significance of Anipamil (B1666041) Hydrochloride, (+)- as a Verapamil Analog
Anipamil is recognized as a long-acting analog of Verapamil. pharmaffiliates.comnih.gov Its academic significance lies in the comparative studies with Verapamil, which aim to elucidate structure-activity relationships and explore potential therapeutic advantages. Research has suggested that Anipamil may be a more effective antiarrhythmic agent than Verapamil because it appears to bind more tightly to the myocardium and may not cause the same degree of hypertension. wikipedia.orgmedkoo.com
The stereoselectivity of phenylalkylamine calcium channel blockers is a critical aspect of their pharmacology. Anipamil, like Verapamil, exists as enantiomers, with the (+) and (-) forms exhibiting distinct pharmacological profiles. ontosight.ai The study of specific stereoisomers like Anipamil hydrochloride, (+)- allows researchers to investigate the precise molecular interactions with calcium channels and other biological targets.
Scope and Research Focus on Anipamil Hydrochloride, (+)-
Academic research on Anipamil hydrochloride, (+)- has primarily centered on its cardiovascular effects. Studies have explored its potential as an antiarrhythmic and antihypertensive agent. pharmaffiliates.com For instance, research in animal models has investigated the efficacy of Anipamil against arrhythmias induced by myocardial ischemia and reperfusion. nih.gov These studies have indicated that the antiarrhythmic actions of Anipamil are likely dependent on its calcium antagonist properties, which may provide both anti-ischemic and direct anti-arrhythmic effects. nih.gov
Furthermore, the antiatherosclerotic effects of Anipamil have been a subject of investigation. A study on cholesterol-fed rabbits suggested that Anipamil can reduce the amount of plaque covering the aortic surface and the cholesterol content in the aorta without affecting plasma cholesterol levels. wikipedia.org Research has also delved into the effects of Anipamil on smooth muscle cell phenotypes in hypertensive rabbits, revealing that it may lessen the thickening of aortic muscle and promote a more differentiated cell phenotype. wikipedia.org
The table below summarizes key research findings related to Anipamil:
| Research Area | Key Findings | Animal Model |
| Antiarrhythmic Effects | Reduced ischemia-induced arrhythmias. nih.gov | Conscious and anesthetized rats |
| Antiatherosclerotic Effects | Reduced aortic plaque and cholesterol content. wikipedia.org | Cholesterol-fed rabbits |
| Smooth Muscle Cell Effects | Lessened thickening of aortic muscle and promoted a differentiated cell phenotype. wikipedia.org | Hypertensive rabbits |
Structure
2D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N2O2.ClH/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3;/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIVBBPTKHDDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H53ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30915673 | |
| Record name | 2-(3-Methoxyphenyl)-2-(3-{[2-(3-methoxyphenyl)ethyl](methyl)amino}propyl)tetradecanenitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30915673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94313-88-9, 144399-68-8, 155821-72-0 | |
| Record name | Benzeneacetonitrile, α-dodecyl-3-methoxy-α-[3-[[2-(3-methoxyphenyl)ethyl]methylamino]propyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94313-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anipamil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094313889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anipamil hydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144399688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anipamil hydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155821720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Methoxyphenyl)-2-(3-{[2-(3-methoxyphenyl)ethyl](methyl)amino}propyl)tetradecanenitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30915673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-cyano-4-(3-methoxyphenyl)hexadec-1-yl](5-methoxyphenethyl)methylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANIPAMIL HYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8L6GDQ0GU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ANIPAMIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX850AM4B2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ANIPAMIL HYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V7G90S40R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Stereochemical Considerations of Anipamil Hydrochloride, +
Stereoisomerism and Enantiomeric Purity in (+)-Anipamil Hydrochloride Research
The presence of a chiral center in the anipamil (B1666041) molecule gives rise to stereoisomers, namely the (+) and (-) enantiomers. The spatial arrangement of substituents around this chiral center is a critical determinant of the molecule's biological activity.
Chirality is a fundamental principle in pharmacology, as biological systems, such as receptors and enzymes, are themselves chiral entities. This inherent chirality often leads to stereoselective interactions with drug molecules, meaning that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. In the class of phenylalkylamine calcium channel blockers, to which anipamil belongs, it is a well-established principle that the levorotatory (–) enantiomers are generally more potent in their calcium channel blocking activity than their dextrorotatory (+) counterparts. nih.gov For instance, the (-)-isomer of the related compound verapamil (B1683045) is known to be a more potent calcium antagonist than the (+)-isomer. nih.gov
While specific research isolating and detailing the pharmacological profile of (+)-Anipamil hydrochloride is limited, the established trends within the phenylalkylamine class suggest that its activity would likely differ from its (-) counterpart. The differential activity between enantiomers underscores the importance of enantiomeric purity in pharmaceutical formulations to ensure a predictable and optimized therapeutic effect.
Optical activity, the ability of a chiral molecule to rotate the plane of polarized light, is the defining characteristic of enantiomers. The dextrorotatory designation of (+)-Anipamil hydrochloride indicates that it rotates the plane of polarized light in a clockwise direction. This physical property is directly linked to its specific three-dimensional configuration.
The pharmacological profile of a chiral drug is intrinsically linked to its stereochemistry. Studies on the enantiomers of verapamil have demonstrated stereoselective negative inotropic effects, with the (-)-enantiomer being significantly more potent than the (+)-enantiomer. nih.govnih.gov Although direct comparative studies on the enantiomers of anipamil are not extensively available, it is reasonable to infer a similar stereoselectivity in its pharmacological actions based on the behavior of other phenylalkylamines. Research on anipamil (without specification of its stereoisomeric form) has shown that it competitively interacts with phenylalkylamine binding sites in cardiac membranes, although it binds less potently than verapamil. nih.gov Anipamil also exhibits a long-lasting negative inotropic effect. wikipedia.org It is plausible that these observed effects are predominantly attributed to one enantiomer over the other.
| Compound | Enantiomer | Relative Potency/Binding Affinity | Observed Effect |
|---|---|---|---|
| Verapamil | (-)-isomer | More potent | Calcium channel antagonist nih.gov |
| Verapamil | (+)-isomer | Less potent | Calcium channel antagonist nih.gov |
| Anipamil (racemic/unspecified) | N/A | Less potent than Verapamil | Competitive binding to phenylalkylamine sites, negative inotropic effect wikipedia.orgnih.gov |
Molecular Structure and its Influence on Ligand-Receptor Interactions
The molecular structure of anipamil, and specifically its three-dimensional conformation, is paramount to its ability to bind to and modulate the function of L-type calcium channels.
Anipamil shares the core phenylalkylamine scaffold with related drugs such as verapamil and gallopamil (B102620). This structure is characterized by the presence of two aromatic rings connected by a flexible alkyl chain containing a tertiary amine and a nitrile group. The specific substituents on the aromatic rings and the nature of the alkyl chain differentiate these molecules and influence their pharmacological properties.
Anipamil is structurally an analog of verapamil. wikipedia.org A key feature for the biological activity of phenylalkylamines is the spatial relationship between the two aryl rings. Computational studies on related compounds have suggested that a specific disposition, with an angle between 70–75°, is required for optimal activity. nih.gov
In comparison to verapamil, anipamil possesses a long dodecyl chain attached to the chiral center. This significant structural difference likely contributes to its distinct pharmacological profile, including its reported tighter bonding to the myocardium and its more pronounced myocardial-specific action compared to verapamil and gallopamil. wikipedia.org While verapamil and gallopamil have effects on both myocardial muscle and coronary spasm, anipamil's activity is reportedly more confined to the myocardial muscle. wikipedia.org
The interaction of phenylalkylamines with the L-type calcium channel is thought to involve multiple points of contact. The protonated tertiary amine is crucial for anchoring the molecule within the channel pore, while the aromatic rings engage in hydrophobic and potentially hydrogen-bonding interactions with specific amino acid residues of the receptor. The nitrile group also plays a role in the binding. The structural variations among anipamil, verapamil, and gallopamil lead to differences in their binding affinity and orientation within the receptor, ultimately accounting for their unique pharmacological characteristics.
| Compound | Key Structural Features | Reported Pharmacological Profile |
|---|---|---|
| Anipamil | Phenylalkylamine core with a long dodecyl chain | Long-lasting negative inotropic effect; more myocardial-specific action wikipedia.org |
| Verapamil | Phenylalkylamine core | Negative inotropic effect; affects myocardial muscle and coronary spasm wikipedia.org |
| Gallopamil | Phenylalkylamine core | Negative inotropic effect; affects myocardial muscle and coronary spasm wikipedia.org |
Pharmacological Characterization of Anipamil Hydrochloride, +
Calcium Channel Modulatory Properties of Anipamil (B1666041) Hydrochloride, (+)-
The principal mechanism of action for (+)-Anipamil hydrochloride is the modulation of L-type calcium channels, which are prevalent in cardiac and vascular smooth muscle tissues.
Mechanisms of L-type Calcium Channel Antagonism in Myocardial Systems
(+)-Anipamil hydrochloride exerts its effects by binding to the L-type calcium channels in myocardial cells. This binding is state-dependent, meaning the drug has a higher affinity for channels that are in the open or inactivated states, which occur more frequently during periods of high heart rates. This interaction reduces the influx of calcium ions into the cardiac muscle cells during the plateau phase of the action potential. youtube.com By limiting calcium entry, (+)-Anipamil hydrochloride interferes with the calcium-induced calcium release mechanism from the sarcoplasmic reticulum, a critical step for myocardial contraction. youtube.com This ultimately leads to a reduction in the force of contraction. The action of phenylalkylamines like anipamil is primarily on the cardiac cells, reducing both heart contractility and rate. frontiersin.org
Impact on Calcium Influx Across Cellular Membranes
The blockade of L-type calcium channels by (+)-Anipamil hydrochloride directly curtails the influx of calcium across the cellular membranes of myocardial and vascular smooth muscle cells. In the heart, this diminished calcium influx is the direct cause of the compound's negative inotropic (reduced contractility) and chronotropic (reduced heart rate) effects. youtube.comyoutube.com In vascular smooth muscle, the reduced intracellular calcium concentration leads to relaxation and vasodilation. youtube.com
Cardiovascular Electrophysiological Research in Isolated Organs
Studies on isolated organs have provided detailed insights into the cardiovascular effects of (+)-Anipamil hydrochloride.
Negative Inotropic Effects and Contractile Function Modulation
In isolated heart preparations, (+)-Anipamil hydrochloride demonstrates a dose-dependent negative inotropic effect, leading to a decrease in myocardial contractility. nih.govnih.gov This effect is a direct result of the reduced intracellular calcium availability for the contractile proteins. Research on isolated rabbit hearts has shown that anipamil lowers left ventricular pressure in a concentration-dependent manner. nih.gov Unlike verapamil (B1683045), the negative inotropic effect of anipamil is only partially reversed by increasing calcium concentrations and is long-lasting. nih.gov All calcium antagonists, including verapamil (a compound related to anipamil), have been shown to significantly decrease the force of contraction in human myocardial tissue. nih.gov
Table 1: Effect of Phenylalkylamine Calcium Channel Blockers on Myocardial Contractility
| Compound | Concentration Range (mol/l) | Effect on Left Ventricular Pressure |
| Anipamil | 10⁻⁸ - 10⁻⁴ | Decrease |
| Verapamil | 10⁻⁸ - 10⁻⁴ | Decrease |
| Gallopamil (B102620) | 10⁻⁸ - 10⁻⁴ | Decrease |
Data based on findings in isolated rabbit hearts. nih.gov
Antiarrhythmic Actions in Experimental Ischemia-Reperfusion Models
(+)-Anipamil hydrochloride has shown significant antiarrhythmic properties in experimental models of ischemia and reperfusion. nih.gov Its mechanism of action in this context is linked to its calcium channel blocking activity, which can mitigate the cellular calcium overload that often triggers arrhythmias during reperfusion. nih.govnih.gov Studies in rats have demonstrated that anipamil can reduce ischemia-induced arrhythmias and selectively abolish reperfusion arrhythmias. nih.gov Pretreatment with anipamil has been found to protect the heart against some of the damaging effects of ischemia and reperfusion, leading to better recovery of left ventricular function and coronary flow. nih.gov This protective effect is thought to be due to a direct cytoprotective action rather than a reduction in myocardial oxygen demand. nih.gov
Influence on Coronary Circulation and Vascular Reactivity
(+)-Anipamil hydrochloride induces vasodilation of the coronary arteries by blocking L-type calcium channels in the vascular smooth muscle cells. nih.gov This leads to an increase in coronary blood flow. nih.govnih.gov In anesthetized rats, anipamil produced a dose-dependent increase in blood flow and conductance in the heart. nih.govnih.gov However, in isolated rabbit heart studies, anipamil, unlike verapamil and gallopamil, did not abolish coronary spasms induced by stimulants, suggesting its calcium channel blocking activity is more confined to the myocardial muscle in this specific model. nih.gov
Table 2: Hemodynamic Effects of Anipamil in Anesthetized Rats
| Parameter | Effect |
| Blood Pressure | Dose-dependent decrease nih.gov |
| Heart Rate | Dose-dependent decrease nih.gov |
| Peripheral Resistance | Decrease nih.gov |
| Coronary Blood Flow | Increase nih.gov |
Vascular and Cellular Pharmacodynamics of Anipamil Hydrochloride, (+)-
Modulation of Smooth Muscle Cell Phenotype and Proliferation
(+)-Anipamil hydrochloride, a calcium channel antagonist, has been shown to influence the phenotype and proliferation of vascular smooth muscle cells (SMCs), key factors in the development of vascular pathologies. In response to vascular injury or stress, contractile, quiescent SMCs can undergo a phenotypic switch to a synthetic state, characterized by increased proliferation, migration, and production of extracellular matrix. This transition plays a crucial role in the formation of neointimal lesions.
Research has demonstrated that (+)-anipamil can promote a more differentiated SMC phenotype. In cultured SMCs, treatment with anipamil led to the expression of smooth muscle myosin heavy chain (SM-MyHC), indicating a shift towards a more mature, contractile state compared to untreated control cultures. nih.gov This modulation is significant as the synthetic phenotype is associated with the progression of atherosclerotic plaques.
Furthermore, studies using primary cultures of human aortic atherosclerotic cells have shown that anipamil, including its enantiomers, can suppress SMC proliferation. nih.gov At concentrations of 10⁻⁶ M and higher, anipamil significantly inhibited the proliferation of these cells. nih.gov This anti-proliferative effect is a key component of its potential anti-atherosclerotic properties. The growth inhibition observed in cultured SMCs treated with anipamil is accompanied by the promotion of a more differentiated cell phenotype. nih.govglpbio.com
The mechanism behind this modulation involves the regulation of myosin heavy chain isoforms. Different SMC phenotypes can be identified by the expression of specific myosin heavy chains (MyHC). Adult, differentiated SMCs primarily express SM-MyHC, while less differentiated, postnatal-type SMCs also express non-muscle MyHC (NM-MyHC). nih.gov Anipamil treatment has been observed to decrease the presence of the postnatal-type SMCs in the media of blood vessels. nih.govglpbio.com This effect could be achieved by either reducing the content of NM-MyHC or increasing the synthesis of SM-MyHC. nih.gov
| Parameter | Effect of Anipamil Treatment | Observed In |
|---|---|---|
| Cell Proliferation | Suppressed | Primary cultures of human aortic atherosclerotic cells nih.gov |
| Cell Phenotype | Promotes a more differentiated state | Cultured smooth muscle cells nih.govglpbio.com |
| SM-MyHC Expression | Increased | Cultured smooth muscle cells nih.gov |
| Postnatal-type SMCs | Decreased | Aortic media of hypertensive rabbits nih.govglpbio.com |
Anti-atherosclerotic Research in Experimental Vascular Injury Models
The therapeutic potential of (+)-anipamil hydrochloride in mitigating atherosclerosis has been investigated in experimental models of vascular injury. These studies highlight its ability to prevent intimal thickening, a hallmark of atherosclerosis and restenosis following procedures like angioplasty.
In a study involving hypertensive rabbits with two-kidney, one-clip (2K-1C) induced hypertension, a model known to develop intimal thickening, oral administration of anipamil resulted in absent or negligible intimal thickening. nih.gov This protective effect was observed without a significant reduction in blood pressure, suggesting a direct action of the drug on the vascular wall. nih.gov The prevention of intimal thickening was associated with a selective reduction of the less differentiated, postnatal-type SMCs from the underlying media of the aorta. nih.govglpbio.com
Further evidence of the anti-atherosclerotic effects of anipamil comes from studies on cultured human aortic atherosclerotic cells. In this in vitro model, anipamil and its enantiomers demonstrated a considerable decrease in the intracellular content of cholesteryl esters, triglycerides, and free cholesterol at concentrations of 10⁻⁶ M and higher. nih.gov A reduction in intracellular lipid accumulation is a critical step in preventing the formation of foam cells and the progression of atherosclerotic plaques.
In addition to its effects on lipid content, anipamil also inhibited the synthesis of the extracellular matrix in these cultured cells. nih.gov The overproduction of extracellular matrix proteins by synthetic SMCs contributes to the bulk of the atherosclerotic lesion and the narrowing of the arterial lumen. The efficacy of anipamil in these cellular assays was found to be comparable to that of verapamil and greater than that of nifedipine. nih.gov
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Hypertensive rabbits (2K-1C model) | - Absent or negligible intimal thickening
| nih.govglpbio.com |
| Primary cultures of human aortic atherosclerotic cells | - Decreased intracellular cholesteryl esters, triglycerides, and free cholesterol
| nih.gov |
Cellular and Molecular Mechanisms of Action of Anipamil Hydrochloride, +
Receptor Binding Kinetics and Molecular Interactions
The therapeutic actions of anipamil (B1666041) are initiated by its binding to specific sites on L-type calcium channels, which are prevalent in cardiac and smooth muscle cells. The kinetics of this binding and the subsequent molecular interactions are crucial to understanding its pharmacological profile.
Characterization of Phenylalkylamine Binding Sites in Cardiac Membranes
Research using isolated rat cardiac membranes has provided significant insights into the interaction of anipamil with phenylalkylamine binding sites. Studies have demonstrated that anipamil interacts in a competitive manner with these sites. The addition of 0.1 μM anipamil to freshly isolated cardiac membranes resulted in an increase in the dissociation constant (KD) of the phenylalkylamine (-)-[3H]-desmethoxyverapamil ((-)-[3H]-D888) from 1.22 ± 0.2 nM to 2.91 ± 0.46 nM. This change in KD indicates a decrease in the binding affinity of (-)-[3H]-D888 in the presence of anipamil. Notably, this interaction did not cause a significant change in the density of the binding sites (Bmax), which was 163 ± 17 fmol mg-1 protein in the control group and 117 ± 20 fmol mg-1 protein in the anipamil-treated group.
Further in vivo studies, where rats were pretreated with anipamil (2 mg kg-1 i.v.) one hour before sacrifice, showed a similar effect on cardiac membranes. The KD of (-)-[3H]-D888 binding increased from 1.59 ± 0.18 nM in placebo-treated rats to 3.28 ± 0.65 nM in the anipamil-pretreated group, again without a significant alteration in Bmax. These findings collectively establish that anipamil competitively interacts with the phenylalkylamine binding sites within cardiac membranes.
| Condition | Dissociation Constant (KD) (nM) | Binding Site Density (Bmax) (fmol mg-1 protein) |
|---|---|---|
| Control (in vitro) | 1.22 ± 0.2 | 163 ± 17 |
| + 0.1 µM Anipamil (in vitro) | 2.91 ± 0.46 | 117 ± 20 |
| Placebo-treated (in vivo) | 1.59 ± 0.18 | Not reported |
| Anipamil-treated (in vivo) | 3.28 ± 0.65 | Not reported |
Competitive Ligand Binding Studies with Calcium Channel Modulators
Competitive ligand binding studies have further elucidated the position of anipamil within the spectrum of phenylalkylamine calcium channel blockers. These studies reveal that while anipamil binds effectively to cardiac membranes, its affinity for the (-)-[3H]-D888 recognition sites is less potent compared to other compounds in its class. The order of displacement potency for (-)-[3H]-D888 is as follows: (-)-D888 > (-)-D600 > verapamil (B1683045) > (+)-D600 > anipamil.
The inhibition constants (Ki) provide a quantitative measure of this relationship, highlighting the lower binding affinity of anipamil at this specific site. Despite its lower affinity in these competitive assays, anipamil demonstrates a persistent negative inotropic effect, suggesting that its binding characteristics within the cardiac tissue are complex and may involve factors beyond simple affinity for the (-)-[3H]-D888 site.
| Compound | Ki (nM) |
|---|---|
| (-)-D888 | 1.7 ± 0.4 |
| (-)-D600 | 12 ± 0.5 |
| Verapamil | 55 ± 11 |
| (+)-D600 | 108 ± 12.2 |
| Anipamil | 471 ± 52 |
Intracellular Signaling Pathways and Calcium Homeostasis
By blocking L-type calcium channels, anipamil directly influences intracellular calcium concentrations, a critical second messenger in numerous signaling pathways. This modulation of calcium homeostasis is fundamental to its effects on excitable cells and its protective actions in pathological conditions such as ischemia.
Research on Calcium Ion Influx Inhibition in Excitable Cells
Anipamil, as a calcium channel blocker, functions by inhibiting the influx of calcium ions into cells, particularly in excitable tissues like the heart and vascular smooth muscle. This reduction in calcium entry leads to a decrease in the intracellular calcium available for cellular processes. In cardiac muscle cells, this results in a negative inotropic effect, meaning it reduces the force of myocardial contraction. Studies on isolated rabbit hearts have shown that anipamil lowers left ventricular pressure in a concentration-dependent manner.
Similarly, in vascular smooth muscle, the inhibition of calcium influx leads to relaxation and vasodilation. This action is consistent with the observed dose-dependent fall in blood pressure and peripheral resistance in anesthetized rats treated with anipamil. The profile of anipamil's actions on hemodynamic performance is in line with its proposed mechanism as a calcium antagonist.
Attenuation of Intracellular Acidification in Ischemic Myocardium
A significant aspect of anipamil's cardioprotective effect is its ability to mitigate the metabolic consequences of myocardial ischemia. During ischemia, the lack of oxygen leads to anaerobic metabolism and the accumulation of acidic byproducts, resulting in intracellular acidification. Pretreatment with anipamil has been shown to attenuate this intracellular acidification in the ischemic rat myocardium.
Utilizing phosphorus-31 nuclear magnetic resonance spectroscopy, researchers observed that while anipamil did not prevent the depletion of high-energy phosphates like adenosine (B11128) triphosphate (ATP) and creatine (B1669601) phosphate (B84403) during ischemia, it did lessen the drop in intracellular pH. Upon reperfusion, hearts from anipamil-pretreated animals demonstrated significantly better recovery of ATP and creatine phosphate stores, as well as improved recovery of left ventricular function and coronary flow. This suggests that the protective effects of anipamil are not primarily due to an energy-sparing effect during ischemia but may be related to the preservation of a more favorable intracellular environment.
Gene and Protein Expression Modulation
Beyond its immediate effects on ion channels and intracellular signaling, there is evidence that anipamil can modulate gene and protein expression, leading to longer-term changes in cellular phenotype and function.
Research in hypertensive rabbits has shown that anipamil can prevent the thickening of the aorta's inner layer (intimal thickening) by influencing the phenotype of smooth muscle cells (SMCs). This effect was associated with a decrease in postnatal-type SMCs in the media of the aorta. In cell culture experiments, anipamil inhibited the growth of SMCs and promoted the expression of smooth muscle myosin heavy chain (SM-MyHC) in all SMCs. This indicates a shift towards a more differentiated and less proliferative cell phenotype. The study suggests that anipamil may achieve this by either reducing the content of nonmuscle myosin heavy chain (NM-MyHC) or by increasing the synthesis of SM-MyHC.
While direct and extensive studies on the global gene and protein expression changes induced by (+)-Anipamil hydrochloride are limited, research on related phenylalkylamines like verapamil provides some context. Verapamil has been shown to modulate the expression of various genes, including those related to myofilament proteins and immediate-early genes, through pathways involving calcineurin and nuclear factor Y (NFY). These findings suggest that phenylalkylamines as a class have the potential to influence cellular function at the transcriptional and translational levels, although the specific effects of (+)-Anipamil hydrochloride require further investigation.
Regulation of Smooth Muscle Myosin Heavy Chain (SM-MyHC) Expression
Anipamil hydrochloride, (+)-, plays a crucial role in modulating the expression of SM-MyHC, a key marker of the differentiated, contractile phenotype of SMCs. nih.gov Research indicates that treatment with anipamil is associated with an increased synthesis of SM-MyHC. nih.gov This upregulation is a critical component of the compound's ability to influence the phenotypic state of SMCs.
In experimental models using hypertensive rabbits, administration of anipamil led to a notable shift in the composition of myosin isoforms within the aortic wall. nih.gov Specifically, there was a reduction in the content of non-muscle myosin heavy chains (NM-MyHC) and a concurrent increase in the expression of SM-MyHC. nih.gov This alteration in the myosin heavy chain profile is indicative of a transition towards a more differentiated SMC phenotype. nih.gov
The molecular machinery governing the expression of SM-MyHC is intricate, involving a cascade of signaling pathways. A pivotal mechanism in the regulation of SMC differentiation marker genes, including the gene for SM-MyHC, involves the influx of calcium through L-type voltage-gated Ca2+ channels (VGCCs). nih.gov This calcium influx can stimulate the expression of these marker genes through a pathway dependent on Rho kinase (ROK), myocardin, and serum response factor (SRF). nih.gov Myocardin is a potent transcriptional coactivator of SRF, which binds to CArG box elements in the promoter regions of many SMC-specific genes, including the SM-MyHC gene, to drive their transcription. nih.govahajournals.org
As a calcium channel antagonist, anipamil hydrochloride, (+)-, by blocking Ca2+ influx through L-type VGCCs, is positioned to interfere with this signaling cascade. nih.gov While direct evidence linking anipamil to the ROK/myocardin/SRF pathway is still emerging, its established role as a Ca2+ channel blocker suggests a plausible mechanism for its observed effects on SM-MyHC expression. By reducing intracellular calcium, anipamil may modulate the activity of these downstream effectors, ultimately leading to the observed increase in SM-MyHC expression and the promotion of a more differentiated SMC state.
The table below summarizes the key findings from a study investigating the effects of anipamil on SMC myosin heavy chain expression in hypertensive rabbits. nih.gov
| Experimental Group | Key Findings on Myosin Heavy Chain Expression | Reference |
| Untreated Hypertensive Rabbits | Predominance of postnatal-type SMCs, characterized by the presence of non-muscle myosin heavy chains (NM-MyHC). | nih.gov |
| Anipamil-Treated Hypertensive Rabbits | A decrease in postnatal-type SMCs and an increase in the expression of smooth muscle myosin heavy chain (SM-MyHC), indicating a shift towards a more differentiated phenotype. | nih.gov |
Impact on Cell Differentiation Processes in Vascular Tissue
The influence of anipamil hydrochloride, (+)-, on SM-MyHC expression is a cornerstone of its broader impact on cell differentiation processes within vascular tissue. Vascular smooth muscle cells are known for their plasticity, capable of modulating their phenotype between a quiescent, contractile state and a synthetic, proliferative state in response to various stimuli. ahajournals.org The synthetic phenotype is characterized by reduced expression of contractile proteins like SM-MyHC and an increased capacity for proliferation and migration, which are key events in the development of intimal thickening and vascular lesions. nih.govahajournals.org
Treatment with anipamil has been shown to promote the appearance of a more differentiated SMC phenotype. nih.gov In-vitro experiments have demonstrated that the growth inhibition of SMCs by anipamil is accompanied by the expression of SM-MyHC in all SMCs, a hallmark of a differentiated state. nih.gov This suggests that anipamil can directly influence the phenotypic modulation of SMCs, favoring a more mature and less proliferative state.
In a study on hypertensive rabbits, anipamil treatment was found to prevent intimal thickening in the aorta. nih.gov This protective effect was attributed to a selective reduction of the less differentiated, postnatal-type SMCs in the media of the aortic wall. nih.gov The observed changes in SMC phenotype underscore the therapeutic potential of anipamil in conditions characterized by excessive SMC proliferation and dedifferentiation.
The transition of vascular SMCs from a contractile to a synthetic phenotype is a critical event in the pathogenesis of various vascular diseases. nih.govspandidos-publications.com By promoting a more differentiated state, characterized by high levels of SM-MyHC, anipamil hydrochloride, (+)-, can counteract this pathological process. The ability of anipamil to foster a more mature SMC phenotype highlights its role as a modulator of vascular cell differentiation.
The following table outlines the impact of anipamil on key aspects of vascular smooth muscle cell differentiation. nih.gov
| Aspect of Cell Differentiation | Effect of Anipamil Hydrochloride, (+)- | Reference |
| Smooth Muscle Cell Phenotype | Promotes a more differentiated, contractile phenotype. | nih.gov |
| Intimal Thickening | Prevents or significantly reduces intimal thickening in the aorta of hypertensive rabbits. | nih.gov |
| Proliferation of Postnatal-type SMCs | Leads to a selective reduction in the population of these less differentiated cells. | nih.gov |
Preclinical Investigations and Animal Model Studies of Anipamil Hydrochloride, +
Cardiovascular Disease Models
Prevention of Intimal Thickening in Hypertensive Rabbit Aorta Models
Studies in two-kidney, one-clip (2K-1C) hypertensive rabbit models have demonstrated the efficacy of anipamil (B1666041) in preventing aortic intimal thickening, a key precursor to atherosclerotic lesions. In these experiments, untreated hypertensive rabbits developed significant intimal thickening within 2.5 months after the procedure. nih.gov In contrast, morphometric and immunofluorescence analyses of anipamil-treated hypertensive rabbits revealed an absence or negligible presence of intimal thickening. nih.gov
The mechanism appears to be independent of blood pressure reduction, as the effect was observed without a significant lowering of blood pressure compared to the untreated hypertensive group. nih.gov The prevention of intimal thickening was associated with a selective reduction in postnatal-type smooth muscle cells (SMC) within the aorta's medial layer. nih.gov Further in-vitro experiments showed that anipamil inhibited the growth of SMCs and promoted a more differentiated cell phenotype. nih.gov These findings suggest a direct and specific antiproliferative action of anipamil on medial smooth muscle cells, thereby preventing the formation of the neointima. nih.gov
Table 1: Effect of Anipamil on Blood Pressure and Aortic Intimal Thickening in 2K-1C Hypertensive Rabbits Data extracted from a study by Pauletto P, et al. nih.gov
| Group | Systolic Blood Pressure (mmHg) at 2.5 months | Intimal Thickening |
|---|---|---|
| Normotensive Control | 73 ± 15 | Not Present |
| 2K-1C Hypertensive (Untreated) | 150 ± 28 | Present |
Myocardial Ischemia and Reperfusion Injury Models (e.g., Rat Myocardium, Pig Myocardium)
Anipamil has shown significant cardioprotective effects in models of myocardial ischemia and reperfusion (I/R) injury. In studies using isolated and perfused rat hearts, prophylactic administration of anipamil offered protection against the detrimental effects of I/R. nih.gov Using phosphorus-31 nuclear magnetic resonance spectroscopy to monitor myocardial energetics, researchers found that while anipamil pretreatment did not alter the rate of depletion of adenosine (B11128) triphosphate (ATP) during ischemia, it did attenuate intracellular acidification. nih.gov
Upon reperfusion, hearts from anipamil-pretreated rats demonstrated significantly better recovery compared to untreated hearts. This included enhanced replenishment of ATP and creatine (B1669601) phosphate (B84403) stores, better recovery of left ventricular function, and improved coronary flow. nih.gov The protective effect was not attributed to an energy-sparing mechanism during ischemia, as anipamil did not produce a negative inotropic effect under normal oxygen conditions, suggesting alternative mechanisms of action. nih.gov Studies in larger animal models, such as pigs subjected to myocardial ischemia, have also been conducted to evaluate the effects of anipamil. glpbio.com
Table 2: Functional and Metabolic Recovery in Ischemic-Reperfused Rat Hearts Data derived from a study by van der Meer P, et al. nih.gov
| Parameter (Post-Reperfusion) | Untreated Hearts | Anipamil-Pretreated Hearts |
|---|---|---|
| ATP & Creatine Phosphate Replenishment | Partial | Significantly Better |
| Left Ventricular Function Recovery | Partial | Significantly Better |
| Coronary Flow Recovery | Partial | Significantly Better |
Experimental Arrhythmia Models in Rodents and Larger Animals
The antiarrhythmic properties of anipamil have been evaluated in models of ischemia- and reperfusion-induced arrhythmias. In studies using both conscious and anesthetized rats, anipamil demonstrated efficacy in reducing arrhythmias triggered by coronary occlusion. nih.gov The compound also selectively abolished reperfusion arrhythmias that were induced by short periods of ischemia. nih.gov Anipamil's action was observed to slow the rate of development of ischemic markers on the electrocardiogram, such as R-wave increases and S-T segment elevations. nih.gov The antiarrhythmic effects are believed to stem from its calcium antagonist properties, providing a combination of anti-ischemic and direct anti-arrhythmic actions. nih.gov
Investigations in larger animal models have further explored these effects. In pigs subjected to myocardial ischemia, anipamil was found to reduce ventricular tachycardia (VT), although it did not significantly affect the incidence of ventricular fibrillation (VF). glpbio.com
Anti-atherosclerotic Studies in Cholesterol-Fed Rabbit Models
The potential of calcium antagonists to limit the development of atherosclerosis has been investigated in various hyperlipidemic animal models. Anipamil has been specifically studied for its anti-atherosclerotic effects in cholesterol-fed rabbits. oup.comjst.go.jp
While detailed findings from these specific studies are limited, related research on the levorotatory isomer, (-)-anipamil, in Watanabe Heritable Hyperlipidemic (WHHL) rabbits provides significant insight. The WHHL rabbit is a genetic model that spontaneously develops atherosclerosis. In this model, treatment with (-)-anipamil for 17 weeks resulted in a significantly lower degree of atherosclerosis in the abdominal aorta compared to control groups. regionh.dk This effect was achieved without any significant alterations in serum lipid profiles, including VLDL, IDL, LDL, and HDL cholesterol levels, suggesting that the anti-atherosclerotic action is independent of lipid-lowering effects. regionh.dk No significant difference in atherosclerosis was observed in the thoracic aorta. regionh.dk
Table 3: Effect of (-)-Anipamil on Atherosclerosis in WHHL Rabbits Data from a study by Hansen BF, et al. regionh.dk
| Treatment Group | Degree of Atherosclerosis in Abdominal Aorta |
|---|---|
| Control | High |
| (-)-Anipamil (1 mg/kg) | High |
Renal Dysfunction Models
Protection of Renal Function in Uremic Rat Models
The long-term effects of anipamil have been assessed in rat models of chronic renal failure induced by subtotal (five-sixths) nephrectomy. In these uremic rat models, oral administration of anipamil led to a significant improvement in survival rates. nih.gov At 10 weeks, the mortality rate in the anipamil-treated group was 10%, compared to 55% in the control group. nih.gov
Anipamil treatment also resulted in better control of mean arterial blood pressure and a significant preservation of renal function. nih.gov Rats treated with anipamil exhibited lower serum creatinine (B1669602) concentrations compared to placebo controls. nih.gov To determine if this renal protection was solely due to its antihypertensive effects, anipamil was compared with the vasodilator hydralazine. The anipamil-treated group showed significantly greater protection of renal function than the hydralazine-treated group, even when blood pressure control was at a similar level. nih.gov This finding suggests that anipamil may confer an additional cytoprotective effect on the kidney that is independent of its systemic antihypertensive action. nih.gov
Table 4: Effects of Anipamil on Uremic Rats (10-Week Study) Data from a study by Jarusiripipat C, et al. nih.gov
| Parameter | Control Group | Anipamil-Treated Group |
|---|---|---|
| Mortality Rate | 55% | 10% |
| Mean Arterial Blood Pressure (at 5 weeks) | 192 ± 35 mm Hg | 144 ± 36 mm Hg |
Advanced Research Methodologies and Techniques for Anipamil Hydrochloride, + Studies
In Vitro Experimental Approaches
In vitro methods provide controlled environments to study the direct effects of Anipamil (B1666041) hydrochloride, (+)- on specific biological components, isolated from the systemic influences of a whole organism.
The Langendorff-perfused heart model is a cornerstone of cardiovascular research and has been instrumental in characterizing the cardiac effects of Anipamil hydrochloride, (+)-. This ex vivo technique involves isolating the heart from an animal (commonly a rat or rabbit) and retrogradely perfusing it through the aorta with a nutrient-rich, oxygenated solution. ijbcp.com This maintains the heart's viability and allows for the direct measurement of cardiac function and metabolism in a controlled setting, independent of neuronal and hormonal influences. deu.edu.trnih.gov
Studies utilizing this technique have provided significant insights into the compound's activity. In isolated, Langendorff-perfused rat hearts, Anipamil hydrochloride, (+)- exerted a dose-dependent negative inotropic (force-reducing) effect that developed slowly and was persistent even after a 60-minute washout period. nih.gov This model was also used to demonstrate the compound's calcium antagonist properties; it shifted the dose-response curves for the positive inotropic effects of both calcium (Ca2+) and the Ca2+ channel agonist Bay K 8644 to the right. nih.gov
Further research on ischemic-reperfused rat hearts using the Langendorff setup revealed a protective role for Anipamil hydrochloride, (+)- pretreatment. While the compound did not prevent the depletion of adenosine (B11128) triphosphate (ATP) during ischemia, it attenuated intracellular acidification. Upon reperfusion, hearts from pretreated animals showed significantly better recovery of left ventricular function, coronary flow, and high-energy phosphate (B84403) stores like ATP and creatine (B1669601) phosphate.
Comparative studies in isolated rabbit hearts have highlighted a unique pharmacological profile. Unlike verapamil (B1683045) and gallopamil (B102620), the negative inotropic effect of Anipamil hydrochloride, (+)- was only partially reversible by increasing calcium concentrations and was exceptionally long-lasting, still being present 12 hours after washout. nih.gov Furthermore, it did not affect coronary spasm or spontaneous heart rate, suggesting its calcium channel blocking activity is primarily focused on the myocardial muscle in this model. nih.gov
| Animal Model | Key Parameters Measured | Key Findings | Reference |
|---|---|---|---|
| Rat | Inotropic effect, Response to Ca2+ and Bay K 8644 | Dose-dependent, persistent negative inotropic effect; demonstrated Ca2+ antagonism. | nih.gov |
| Rat (Ischemia-Reperfusion) | Energy metabolism (31P-NMR), intracellular pH, ventricular function, coronary flow | Attenuated intracellular acidification; improved recovery of function and energy stores post-ischemia. | |
| Rabbit | Inotropic effect, heart rate, coronary spasm | Long-lasting, partially reversible negative inotropic effect; no effect on heart rate or coronary spasm. | nih.gov |
Cell culture models are indispensable for dissecting the molecular and cellular mechanisms of drug action. These systems allow researchers to study specific cell types, such as cardiac myocytes or vascular smooth muscle cells (SMCs), in a highly controlled environment. uchile.cl For Anipamil hydrochloride, (+)-, SMC cultures have been particularly informative.
Research has shown that Anipamil hydrochloride, (+)- inhibits the proliferation of SMCs. medchemexpress.comglpbio.com This anti-proliferative effect is accompanied by a change in the cellular phenotype towards a more differentiated state, which is characterized by the expression of smooth muscle-myosin heavy chain (SM-MyHC). medchemexpress.comglpbio.com These findings suggest a potential mechanism for the compound's observed effects on vascular remodeling in in vivo models. Such cell-based assays are crucial for screening compounds and understanding the fundamental biological pathways they modulate, like those involved in cell growth and differentiation.
Receptor binding assays are biochemical techniques used to measure the interaction of a ligand with its receptor. These studies are vital for determining the binding affinity and specificity of a drug. For Anipamil hydrochloride, (+)-, radioligand binding studies using isolated cardiac membranes have been performed to characterize its interaction with the phenylalkylamine binding sites associated with L-type calcium channels. nih.gov
In these experiments, the radiolabeled phenylalkylamine (-)-[3H]-desmethoxyverapamil (also known as (-)-[3H]-D888) was used as a probe. nih.gov The studies revealed that Anipamil hydrochloride, (+)- interacts competitively with these binding sites. When added to the cardiac membranes, it increased the dissociation constant (KD) of (-)-[3H]-D888, indicating a decrease in the radioligand's binding affinity, without significantly changing the total number of binding sites (Bmax). nih.gov
Displacement experiments determined the inhibition constant (Ki) for Anipamil hydrochloride, (+)-, providing a quantitative measure of its binding affinity. These studies demonstrated that while the compound binds effectively to the cardiac membranes, its potency at the specific (-)-[3H]-D888 recognition site is lower than that of other phenylalkylamines like verapamil, (-)-D600, and (-)-D888 itself. nih.gov
| Compound | Inhibition Constant (Ki) (nM) |
|---|---|
| (-)-D888 | 1.7 ± 0.4 |
| (-)-D600 | 12 ± 0.5 |
| Verapamil | 55 ± 11 |
| Anipamil hydrochloride, (+)- | 471 ± 52 |
Data sourced from Pugsley et al. (1989). nih.gov
In Vivo Experimental Approaches in Non-Human Organisms
In vivo studies in non-human organisms are essential to understand the integrated physiological and pharmacological effects of a compound in a whole, living system, providing critical data on its pharmacodynamic and potential therapeutic actions. amsbiopharma.com
A variety of animal models have been utilized to investigate the cardiovascular effects of Anipamil hydrochloride, (+)- in conditions that mimic human diseases.
Rat Models :
Anesthetized Rats : This model is used for fundamental hemodynamic studies. In pentobarbitone-anesthetized rats, Anipamil hydrochloride, (+)- was shown to produce dose-dependent effects on cardiovascular status and regional blood flow. nih.gov
Ischemia-Reperfusion Model : Rats were pretreated with the compound before inducing myocardial ischemia to assess its protective effects on the heart.
Subtotal (Five-Sixths) Nephrectomy Model : This model induces uremia and hypertension, simulating chronic kidney disease. In these rats, Anipamil hydrochloride, (+)- was evaluated for its effects on blood pressure, renal function, and survival. medchemexpress.comglpbio.com
Rabbit Model :
Two-Kidney, One-Clip (2K-1C) Hypertensive Rabbits : This is a model of renovascular hypertension. It was used to demonstrate that treatment with Anipamil hydrochloride, (+)- could prevent aortic intimal thickening, a key process in atherosclerosis, by altering the phenotype of smooth muscle cells. medchemexpress.comglpbio.com
Pig Model :
Myocardial Ischemia Model : Pigs subjected to myocardial ischemia have been used to study the effects of Anipamil hydrochloride, (+)- in a large animal model with a cardiovascular system more similar to humans. medchemexpress.com
| Animal Model | Disease/Condition Modeled | Purpose of the Study | Reference |
|---|---|---|---|
| Anesthetized Rat | Normal Hemodynamics | To assess effects on blood pressure, heart rate, and regional blood flow. | nih.gov |
| Rat with 5/6 Nephrectomy | Chronic Kidney Disease / Uremia | To evaluate effects on renal function, blood pressure, and survival. | medchemexpress.comglpbio.com |
| 2K-1C Hypertensive Rabbit | Renovascular Hypertension | To study effects on vascular intimal thickening and SMC phenotype. | medchemexpress.comglpbio.com |
| Pig with Myocardial Ischemia | Myocardial Ischemia | To assess effects in a large animal model of ischemia. | medchemexpress.com |
Pharmacodynamic (PD) endpoints are measurable outcomes that demonstrate the effect of a drug on the body. Preclinical investigations of Anipamil hydrochloride, (+)- have assessed a range of PD endpoints to characterize its pharmacological actions. afmps.be
Hemodynamic Effects : In anesthetized rats, key hemodynamic endpoints were measured. The compound caused a dose-dependent reduction in blood pressure and heart rate, associated with a decrease in peripheral resistance. nih.gov At higher doses, evidence of myocardial depression was observed. nih.gov Regional blood flow, another critical PD endpoint, was notably increased in the heart, liver, and skeletal muscle, while it was decreased in the kidneys, intestine, and spleen. nih.gov
Renal and Vascular Effects : In the rat model of uremia, treatment with Anipamil hydrochloride, (+)- led to better control of mean arterial blood pressure and lower serum creatinine (B1669602) concentrations, indicating a protective effect on renal function. medchemexpress.comglpbio.com In hypertensive rabbits, a key vascular endpoint was the prevention of intimal thickening in the aorta. medchemexpress.comglpbio.com
Anti-arrhythmic Activity : In an arrhythmic assay, Anipamil hydrochloride, (+)- was shown to reduce ventricular tachycardia (VT), although it did not significantly affect ventricular fibrillation (VF). medchemexpress.comglpbio.com
These preclinical PD studies are crucial for establishing the proof of concept for a drug's intended therapeutic use and for guiding the design of subsequent clinical trials. afmps.be
| Pharmacodynamic Endpoint | Animal Model | Observed Effect | Reference |
|---|---|---|---|
| Blood Pressure & Heart Rate | Anesthetized Rat | Dose-dependent decrease | nih.gov |
| Peripheral Resistance | Anesthetized Rat | Decrease | nih.gov |
| Regional Blood Flow | Anesthetized Rat | Increased in heart/liver/muscle; Decreased in kidneys/intestine/spleen | nih.gov |
| Ventricular Tachycardia (VT) | Not specified | Reduced | medchemexpress.comglpbio.com |
| Aortic Intimal Thickening | Hypertensive Rabbit | Prevented | medchemexpress.comglpbio.com |
| Serum Creatinine | Uremic Rat | Lowered | medchemexpress.comglpbio.com |
Biophysical and Spectroscopic Techniques
Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy in Myocardial Metabolism Studies
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful, non-invasive technique used to assess myocardial energy metabolism in real-time. nih.govuea.ac.uk It allows for the direct measurement of key phosphorus-containing metabolites involved in cellular energy transfer, such as adenosine triphosphate (ATP), creatine phosphate (PCr), and inorganic phosphate (Pi). johnshopkins.eduamegroups.cn This methodology has been pivotal in elucidating the cardioprotective effects of (+)-Anipamil hydrochloride during myocardial ischemia and reperfusion.
A key study utilized ³¹P NMR to monitor the hearts of rats pretreated with anipamil before inducing global ischemia followed by reperfusion. nih.gov The findings demonstrated that while anipamil pretreatment did not prevent the depletion of ATP and PCr during the ischemic phase, it significantly attenuated intracellular acidification. nih.gov Upon reperfusion, the anipamil-treated hearts showed a markedly improved recovery compared to untreated hearts. nih.gov This was evidenced by better replenishment of ATP and PCr stores, restoration of low intracellular inorganic phosphate levels, and superior recovery of left ventricular function and coronary flow. nih.gov Notably, in the untreated hearts, a complex Pi peak suggested the presence of heterogeneous areas with different pH levels, an issue not observed in the anipamil group. nih.gov
These results indicate that the protective mechanism of anipamil is not primarily due to an energy-sparing effect before or during the ischemic event. nih.gov Instead, it appears to confer protection against the deleterious effects that occur during the reperfusion phase, possibly by preserving cellular integrity and ionic homeostasis. nih.govnih.gov
Table 1: Key Findings from ³¹P NMR Spectroscopy Study of Anipamil in Ischemic-Reperfused Rat Hearts Use the interactive controls to view data for different experimental phases.
| Experimental Phase | Parameter Measured | Anipamil-Pretreated Group | Control (Untreated) Group | Implication |
| During Ischemia | ATP & Creatine Phosphate | Significant Depletion | Significant Depletion | Anipamil does not prevent energy depletion during ischemia. nih.gov |
| Intracellular Acidification (pH drop) | Attenuated | More Pronounced | Anipamil helps maintain a more stable intracellular pH. nih.gov | |
| During Reperfusion | ATP & Creatine Phosphate | Significantly Better Replenishment | Poor Replenishment | Anipamil enhances metabolic recovery post-ischemia. nih.gov |
| Left Ventricular Function | Significantly Better Recovery | Poor Recovery | Anipamil improves functional recovery of the heart. nih.gov | |
| Coronary Flow | Significantly Better Recovery | Poor Recovery | Anipamil aids in restoring blood flow. nih.gov | |
| Intracellular Inorganic Phosphate Peak | Single, uniform peak | Complex, split peak | Suggests more uniform intracellular pH in anipamil-treated hearts. nih.gov |
Immunocytochemical Techniques for Cellular Phenotype Identification
Immunocytochemistry is a vital laboratory technique used to visualize the localization of specific proteins or antigens in cells through the use of specific antibodies. This method has been instrumental in understanding how (+)-Anipamil hydrochloride influences cellular structures and phenotypes, particularly in the context of vascular smooth muscle cells (SMCs).
In a study investigating the effects of anipamil on hypertensive rabbits, researchers employed immunocytochemical techniques to examine changes in the aortic smooth muscle. wikipedia.org Monoclonal antimyosin antibodies were used to differentiate between various aortic smooth muscle cell types. wikipedia.org The research revealed that rabbits treated with anipamil exhibited significantly less intimal thickening of the aorta compared to a placebo group. wikipedia.orgmedchemexpress.com Furthermore, the immunocytochemical analysis showed that anipamil promoted a more differentiated cellular phenotype in the SMCs. wikipedia.orgmedchemexpress.com This change in phenotype is believed to contribute to the prevention of vascular wall thickening, a key pathological feature of hypertension. wikipedia.org These findings suggest that anipamil's therapeutic effects extend beyond simple vasodilation, involving direct modulation of smooth muscle cell biology. wikipedia.org
Computational and In Silico Modeling in Drug Discovery
Structure-Activity Relationship (SAR) Derivation and Predictive Modeling
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, focusing on the relationship between the chemical structure of a molecule and its biological activity. youtube.comdrugdesign.org By systematically modifying the molecular structure, chemists can identify the key chemical features, or pharmacophores, responsible for the drug's action. youtube.com While specific SAR studies for (+)-Anipamil hydrochloride are not extensively published, valuable insights can be drawn from its close analog, verapamil. nih.gov
SAR studies on verapamil have identified several critical structural components for its calcium channel blocking activity:
Tertiary Amino Nitrogen: This feature is essential for the frequency-dependent negative inotropic action. nih.gov Quaternization of this nitrogen, which makes it permanently charged, leads to a total loss of effectiveness, highlighting the importance of its specific chemical nature. nih.gov
Benzene (B151609) Rings: Both aromatic rings are crucial for activity. nih.gov Modifications to the substituents on the benzene ring near the asymmetric carbon atom can significantly influence the drug's potency, even if they are not essential for the mechanism of action itself. nih.gov
Isopropyl Group: This group also impacts the potency of the molecule, with analyses suggesting that hydrophobic effects are responsible for its influence. nih.gov
These principles can be used to predict how modifications to the anipamil structure would likely affect its activity. For example, altering the core aromatic structures or the nature of the nitrogen atom would be expected to have a profound impact on its function as a calcium channel blocker. nih.gov Such predictive modeling is crucial for designing new analogs with potentially improved therapeutic profiles. rsc.org
Table 2: Inferred Structure-Activity Relationships for Anipamil based on Verapamil Studies Use the interactive controls to select a molecular feature and view its importance.
| Molecular Feature | Role in Biological Activity | Predicted Impact of Modification |
| Tertiary Amino Nitrogen | Essential for activity; involved in key interactions with the receptor. nih.gov | Modification (e.g., quaternization) would likely lead to a significant loss of activity. nih.gov |
| Two Benzene Rings | Essential for activity; provide the structural scaffold for receptor binding. nih.gov | Removal or significant alteration of the rings would abolish activity. nih.gov |
| Substituents on Benzene Ring | Modulate potency; influence binding affinity through electronic and steric effects. nih.gov | Changes can fine-tune the drug's potency, making it stronger or weaker. nih.gov |
| Isopropyl Group | Influences potency through hydrophobic interactions. nih.gov | Altering the size or nature of this group can modify the drug's potency. nih.gov |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that predict how a ligand, such as (+)-Anipamil hydrochloride, binds to its target protein and how the resulting complex behaves over time. mdpi.commdpi.com These in silico methods provide atomic-level insights into drug-receptor interactions, guiding rational drug design. nih.govrsc.org
The primary target for anipamil is the L-type voltage-dependent calcium channel. wikipedia.orgdrugbank.com A typical computational study would involve the following steps:
Target Preparation: A three-dimensional structure of the L-type calcium channel's alpha-1 subunit is obtained, either from crystallographic data or through homology modeling if an experimental structure is unavailable. rsc.org
Molecular Docking: The anipamil molecule is computationally placed into the predicted binding site of the calcium channel. Docking algorithms score various binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic interactions to predict the most favorable binding mode. mdpi.com
Molecular Dynamics (MD) Simulation: The most promising docked complex is then subjected to an MD simulation. mdpi.com This involves simulating the movements of all atoms in the protein-ligand complex and the surrounding solvent (typically water) over a period of nanoseconds to microseconds. researchgate.net The simulation provides crucial information on the stability of the binding pose, the flexibility of the protein and ligand, and the key amino acid residues involved in maintaining the interaction. mdpi.comresearchgate.net
These simulations can help explain the long-lasting effects of anipamil compared to verapamil, potentially revealing a more stable binding interaction within the calcium channel that requires more time to dissociate. nih.gov This detailed understanding of ligand-target interactions is invaluable for the development of next-generation calcium channel blockers with enhanced specificity and efficacy. mdpi.com
Future Directions in Anipamil Hydrochloride, + Research
Elucidation of Stereospecific Mechanisms of Action at the Molecular Level
The pharmacological activity of many chiral drugs is known to be stereospecific, and phenylalkylamine calcium channel blockers are no exception. It has been established that the levorotatory (–) enantiomers of phenylalkylamines, such as verapamil (B1683045), are significantly more potent in blocking L-type calcium channels than their dextrorotatory (+) counterparts. ias.ac.in This suggests that the specific three-dimensional arrangement of atoms in the (+)-Anipamil hydrochloride molecule dictates its interaction with the calcium channel, and a detailed understanding of this at the molecular level is a key area for future investigation.
Molecular modeling and mutational analysis studies have begun to shed light on the binding sites of phenylalkylamines within the L-type calcium channel (LTCC). nih.govnih.gov These studies suggest a complex interaction involving multiple regions of the channel's α1 subunit. Key features of this binding include:
Interaction with specific amino acid residues: Phenylalkylamines are thought to bind within the inner pore of the calcium channel, with critical interactions involving tyrosine residues in the transmembrane helices IIIS6 and IVS6. nih.govnih.gov
Role of the nitrile group: The nitrile group present in many phenylalkylamines, including Anipamil (B1666041), is believed to interact with a Ca²⁺ ion coordinated by glutamate (B1630785) residues in the selectivity filter of the channel. nih.govnih.gov This interaction could explain the potentiation of phenylalkylamine action by calcium ions. nih.govnih.gov
Conformational changes: The binding of phenylalkylamines is likely to induce or be favored by specific conformational states of the channel, which could differ between enantiomers.
Future research should aim to build on these models to specifically delineate the binding of (+)-Anipamil hydrochloride. High-resolution structural biology techniques, such as cryo-electron microscopy, could provide atomic-level details of the (+)-Anipamil hydrochloride-LTCC complex. Computational simulations, including molecular dynamics, can further elucidate the dynamic nature of this interaction and the energetic differences that account for the observed stereoselectivity. A deeper understanding of these stereospecific mechanisms will be crucial for the rational design of more potent and selective calcium channel blockers.
| Key Molecular Interaction Points for Phenylalkylamines with L-type Calcium Channels | Significance |
| Tyrosine residues in IIIS6 and IVS6 helices | Primary binding sites that contribute to the affinity and specificity of the drug-channel interaction. nih.govnih.gov |
| Nitrile group interaction with Ca²⁺ in the selectivity filter | May explain the potentiation of drug action by calcium ions and is a key feature for potent channel blockade. nih.govnih.gov |
| Ammonium (B1175870) group stabilization | The positively charged ammonium group is stabilized within the pore, contributing to the overall binding energy. nih.govnih.gov |
Investigation of Novel Molecular Targets Beyond Calcium Channels
While the primary mechanism of action of Anipamil hydrochloride is the blockade of L-type calcium channels, evidence from studies on the prototypical phenylalkylamine, verapamil, suggests the existence of other molecular targets. Exploring these "off-target" effects could open up new therapeutic avenues for (+)-Anipamil hydrochloride.
One of the most well-documented alternative targets for verapamil is P-glycoprotein (P-gp) , an efflux pump that plays a crucial role in multidrug resistance in cancer and influences the pharmacokinetics of many drugs. nih.govtg.org.au Verapamil is a known inhibitor of P-gp, and this activity can increase the intracellular concentration of co-administered drugs that are P-gp substrates. nih.govtg.org.au Future research should investigate whether (+)-Anipamil hydrochloride shares this P-gp inhibitory activity and explore its potential as a chemosensitizing agent in cancer therapy or as a tool to improve the bioavailability of other drugs. nih.govtg.org.au
Another potential set of targets are alpha-adrenergic receptors . Studies have shown that verapamil can interact with both alpha-1 and alpha-2 adrenergic receptors, an effect not observed with all classes of calcium channel blockers. nih.govnih.gov This interaction is stereoselective for some actions, with the (-)-isomer of verapamil being more potent in blocking clonidine-induced effects, which are dependent on calcium channel function. nih.gov However, the inhibition of norepinephrine- or phenylephrine-induced contractions was not found to be stereoselective. nih.gov The clinical relevance of this interaction is still under investigation, but it suggests that phenylalkylamines like Anipamil could have modulatory effects on the sympathetic nervous system independent of their calcium channel blocking activity.
Future studies should employ high-throughput screening and proteomic approaches to identify other potential binding partners for (+)-Anipamil hydrochloride. This could reveal novel mechanisms of action and expand the potential therapeutic applications of this compound beyond its current focus.
| Potential Novel Molecular Target | Known Interaction with Phenylalkylamines (Verapamil) | Potential Therapeutic Implication for (+)-Anipamil Hydrochloride |
| P-glycoprotein (P-gp) | Inhibition of P-gp efflux pump activity. nih.govtg.org.au | Overcoming multidrug resistance in cancer; enhancing the bioavailability of other drugs. nih.govtg.org.au |
| Alpha-1 Adrenergic Receptors | Competitive inhibition. nih.govnih.gov | Modulation of vascular tone and blood pressure through a non-calcium channel-mediated mechanism. |
| Alpha-2 Adrenergic Receptors | Competitive inhibition. nih.gov | Potential for modulation of sympathetic nervous system activity. |
Exploration of Anipamil Hydrochloride, (+)- in Other Disease Pathophysiologies in Animal Models
The known mechanisms of action of Anipamil hydrochloride and other phenylalkylamines suggest that their therapeutic potential may extend beyond cardiovascular diseases. Future research should explore the efficacy of (+)-Anipamil hydrochloride in animal models of other pathophysiological conditions where calcium dysregulation is implicated.
One promising area is neurodegenerative diseases , such as Alzheimer's disease . There is growing evidence that disruption of calcium homeostasis plays a significant role in the pathogenesis of Alzheimer's. nih.govresearchgate.net Calcium channel blockers have been shown to be effective in cell culture and animal models of the disease. nih.govresearchgate.net For example, studies in mouse models of Alzheimer's have shown that blocking L-type voltage-gated calcium channels can improve cerebral blood flow by relaxing pericytes that constrict capillaries. news-medical.netnih.govbroadinstitute.org Given that Anipamil is a long-acting calcium channel blocker, it is a plausible candidate for investigation in preclinical models of Alzheimer's disease to assess its potential to mitigate neuronal damage and cognitive decline. nih.gov
Another potential application is in cancer therapy . The role of calcium signaling in cancer cell proliferation, migration, and apoptosis is well-established. Furthermore, as discussed earlier, the potential for phenylalkylamines to inhibit P-glycoprotein, a key contributor to multidrug resistance, makes them attractive candidates for combination therapy with existing chemotherapeutic agents. Animal models of various cancers, particularly those known to overexpress P-gp, would be appropriate for evaluating the efficacy of (+)-Anipamil hydrochloride as a chemosensitizer.
The effects of Anipamil have also been studied in models of circulatory shock, where it demonstrated a protective effect. researchwithrowan.com Additionally, its impact on regional blood flow has been characterized in rats. nih.gov These existing preclinical data provide a foundation for further exploration into related conditions.
Q & A
Q. What are the recommended synthetic routes and purification methods for (+)-anipamil hydrochloride in academic research?
To synthesize (+)-anipamil hydrochloride, researchers typically start with the chiral resolution of the racemic mixture using techniques like crystallization with chiral auxiliaries or enzymatic resolution. Post-synthesis, high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) is employed to confirm enantiomeric purity. For purification, recrystallization in solvents like ethanol-water mixtures is common. Stability testing under controlled humidity and temperature (e.g., 25°C/60% RH) is critical to ensure compound integrity (https://chat.openai.com#ref6 ).
Q. How can the calcium channel-blocking mechanism of (+)-anipamil be experimentally validated?
The mechanism is validated using in vitro electrophysiological assays:
- Patch-clamp studies : Measure L-type calcium current inhibition in isolated cardiomyocytes or transfected HEK293 cells.
- Radioligand binding assays : Use [³H]-labeled dihydropyridines (e.g., nitrendipine) to assess competitive displacement by (+)-anipamil in cardiac membrane preparations.
- Functional assays : Monitor intracellular Ca²⁺ flux in vascular smooth muscle cells using fluorescent indicators (e.g., Fura-2).
Dose-response curves (IC₅₀ calculations) and comparison to verapamil analogs (e.g., ronipamil) help confirm selectivity (https://chat.openai.com#ref10 ).
Q. What pharmacopeial standards apply to the analytical validation of (+)-anipamil hydrochloride?
Follow USP/EP guidelines for related calcium channel blockers (e.g., verapamil):
- Assay limits : 99.0–101.0% purity via potentiometric titration or HPLC with UV detection (λ = 220 nm).
- Impurity profiling : Use HPLC-MS to identify degradation products (e.g., oxidation byproducts).
- Validation parameters : Include specificity, linearity (R² > 0.998), and precision (%RSD < 2.0). Adjust electrode calibration protocols to account for ±0.6% variance in potentiometric methods (https://chat.openai.com#ref2 ).
Advanced Research Questions
Q. How should researchers design in vivo studies to evaluate the antiarrhythmic efficacy of (+)-anipamil hydrochloride?
Experimental design :
- Model : Use conscious rats with left anterior descending coronary artery occlusion to induce ischemia-reperfusion arrhythmias.
- Dosing : Administer (+)-anipamil orally (50–150 mg/kg) 1 hour pre-occlusion.
- Endpoints : Quantify ventricular fibrillation incidence, ECG changes (ST-segment elevation), and survival rates.
- Controls : Compare to ronipamil and verapamil to assess differential hypotensive effects.
Statistical analysis : Apply Fisher’s exact test for arrhythmia incidence and ANOVA for hemodynamic parameters. Ensure blinded data interpretation to reduce bias (https://chat.openai.com#ref10 ).
Q. How can conflicting data on (+)-anipamil’s pharmacokinetic profile be resolved?
Address discrepancies through:
- Comparative pharmacokinetic studies : Use LC-MS/MS to measure plasma half-life (t₁/₂) and bioavailability in multiple species (rats, dogs).
- Metabolite identification : Incubate (+)-anipamil with liver microsomes to detect CYP3A4-mediated metabolites.
- Protein binding assays : Assess affinity for human serum albumin via equilibrium dialysis.
Report variability in context of species-specific metabolism and assay sensitivity thresholds (e.g., LOD < 1 ng/mL) (https://chat.openai.com#ref14 ).
Q. What methodological strategies are recommended to investigate (+)-anipamil’s off-target effects on TRPC6 channels?
- TRPC6 activation assays : Use HEK293 cells overexpressing TRPC6; monitor Ca²⁺ influx via fluorimetry.
- Selectivity profiling : Screen against related channels (TRPC3, TRPC7) at 10 µM (+)-anipamil.
- Functional antagonism : Pre-treat cells with hyperforin (TRPC6 agonist) and measure inhibition by (+)-anipamil.
Include positive controls (e.g., SAR7334 for TRPC6 inhibition) and validate with siRNA knockdown (https://chat.openai.com#ref15 ).
Data Presentation and Reproducibility
Q. How should researchers present analytical data to ensure reproducibility?
- Tables : Summarize critical parameters (e.g., HPLC retention times, assay validation results).
| Parameter | Specification | Method | Reference Standard |
|---|---|---|---|
| Purity | ≥99.0% | HPLC-UV | USP Verapamil (https://chat.openai.com#ref2 ) |
| Enantiomeric excess | ≥98% (S)-isomer | Chiral HPLC | Cayman Chemical (https://chat.openai.com#ref11 ) |
- Supplemental data : Provide raw chromatograms, spectral data, and statistical code in open-access repositories (https://chat.openai.com#ref9 ).
Q. What protocols mitigate batch-to-batch variability in (+)-anipamil hydrochloride synthesis?
- Standardized crystallization : Control cooling rates (±0.5°C/min) and solvent ratios.
- In-process checks : Monitor intermediate enantiomeric purity via polarimetry.
- Stability testing : Store batches at -20°C in amber vials; avoid >3 freeze-thaw cycles (https://chat.openai.com#ref14 ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
